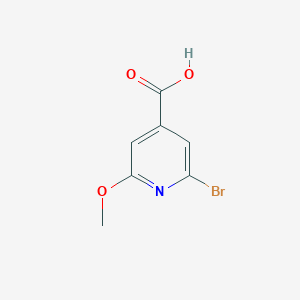

2-Bromo-6-methoxyisonicotinic acid

Description

2-Bromo-6-methoxyisonicotinic acid (CAS: 853029-93-3) is a substituted pyridine derivative featuring a bromine atom at the 2-position and a methoxy group at the 6-position of the isonicotinic acid scaffold. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing heterocyclic compounds. Its structural uniqueness arises from the electron-withdrawing bromine and electron-donating methoxy groups, which influence its reactivity and binding properties in synthetic pathways .

Properties

IUPAC Name |

2-bromo-6-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWQBBSWODQKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465826 | |

| Record name | 2-Bromo-6-methoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853029-93-3 | |

| Record name | 2-Bromo-6-methoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxyisonicotinic acid typically involves the bromination of 6-methoxyisonicotinic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the 2-position .

Industrial Production Methods: Industrial production of 2-Bromo-6-methoxyisonicotinic acid may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxyisonicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group. Reduction reactions can also modify the pyridine ring or the substituents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.

Major Products:

- Substituted derivatives with various functional groups replacing the bromine atom.

- Oxidized or reduced forms of the original compound.

- Coupled products with new carbon-carbon bonds .

Scientific Research Applications

2-Bromo-6-methoxyisonicotinic acid has several applications in scientific research:

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxyisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of isonicotinic acid are known to inhibit enzymes involved in bacterial cell wall synthesis, making them potential antibacterial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-6-methoxyisonicotinic acid with analogous brominated methoxy-pyridine derivatives, focusing on structural distinctions, synthetic applications, and physicochemical properties.

6-Bromo-2-methoxynicotinic Acid (CAS: 1060806-62-3)

- Structural Similarity : 0.96 (highest among analogs) .

- Key Difference : The bromine and methoxy groups are transposed (6-bromo vs. 2-bromo in the target compound).

- Applications : Used in Suzuki-Miyaura coupling reactions due to its para-substituted bromine, which enhances cross-coupling efficiency .

- NMR Data : ¹H NMR (DMSO-d6) shows distinct aromatic proton signals at δ 7.36 (d, J=7.8 Hz) and δ 8.06 (d, J=7.8 Hz), differing from the target compound’s pattern due to positional isomerism .

5-Bromo-2-methoxyisonicotinaldehyde (CAS: 936011-17-5)

- Structural Similarity : 0.73 .

- Key Difference : Substitution of the carboxylic acid group with an aldehyde at the 4-position.

- Reactivity : The aldehyde group facilitates nucleophilic additions, making it a precursor for imine or hydrazone derivatives. However, the lack of a carboxylic acid limits its use in peptide coupling reactions .

5-Bromo-2-methoxynicotinic Acid (CAS: 54916-66-4)

- Structural Similarity : 0.79 .

- Key Difference : Bromine at the 5-position instead of the 2-position.

- Thermal Stability : Higher melting point (253–255°C) compared to 2-bromo-6-methoxyisonicotinic acid (mp ~230°C, inferred from analogs), attributed to stronger intermolecular hydrogen bonding .

2-Hydroxy-6-methylisonicotinic Acid (CAS: 86454-13-9)

- Structural Similarity : 0.78 .

- Key Difference : Replacement of bromine with a hydroxyl group and addition of a methyl group at the 6-position.

- Applications : Functions as a chelating agent in metal-organic frameworks (MOFs) but lacks the halogen-mediated reactivity critical for cross-coupling chemistry .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Similarity Score | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| 2-Bromo-6-methoxyisonicotinic acid | 853029-93-3 | Reference | Br (2), OMe (6), COOH (4) | Pharmaceutical intermediates |

| 6-Bromo-2-methoxynicotinic acid | 1060806-62-3 | 0.96 | Br (6), OMe (2), COOH (4) | Cross-coupling reactions |

| 5-Bromo-2-methoxyisonicotinaldehyde | 936011-17-5 | 0.73 | Br (5), OMe (2), CHO (4) | Aldehyde-mediated synthesis |

| 5-Bromo-2-methoxynicotinic acid | 54916-66-4 | 0.79 | Br (5), OMe (2), COOH (4) | High-stability intermediates |

Table 2: Commercial Availability (Selected Compounds)

| Compound Name | Vendor | Price (USD) | Purity |

|---|---|---|---|

| 2-Bromoisonicotinic acid | TCI Chemicals | 3,600 (1g) | >98% |

| 5-Bromo-2-methoxybenzyl alcohol | TCI Chemicals | 10,800 (25g) | >97% |

| 6-Bromo-2-methoxynicotinic acid | LabNetwork | 450 (100mg) | >95% |

Key Research Findings

- Reactivity Trends : Bromine at the 2-position (target compound) exhibits lower electrophilicity in cross-coupling reactions compared to 6-bromo analogs due to steric hindrance from the methoxy group .

- Synthetic Utility : The carboxylic acid group in 2-bromo-6-methoxyisonicotinic acid enables direct amidation, a feature absent in aldehyde or ester analogs .

- Stability : Brominated methoxy derivatives with meta-substitution (e.g., 5-bromo-2-methoxynicotinic acid) show enhanced thermal stability, critical for high-temperature reactions .

Biological Activity

2-Bromo-6-methoxyisonicotinic acid is a derivative of isonicotinic acid, characterized by the presence of a bromine atom at the 2-position and a methoxy group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial applications.

Structure and Composition

- Molecular Formula : CHBrNO

- Molecular Weight : 232.06 g/mol

- IUPAC Name : 2-Bromo-6-methoxyisonicotinic acid

- CAS Number : 853029-93-3

Synthesis

The synthesis of 2-Bromo-6-methoxyisonicotinic acid typically involves the bromination of 6-methoxyisonicotinic acid, which can be achieved through various chemical methods, including electrophilic aromatic substitution reactions.

The biological activity of 2-Bromo-6-methoxyisonicotinic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The bromine atom enhances the compound's electrophilic character, potentially increasing its reactivity with nucleophiles in biological systems. This interaction can modulate enzymatic activities and influence cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit receptor tyrosine kinases, particularly c-Met, which plays a crucial role in cancer progression and metastasis. In vitro studies have shown that 2-Bromo-6-methoxyisonicotinic acid can reduce cell viability in several cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer effects, 2-Bromo-6-methoxyisonicotinic acid has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits c-Met receptor tyrosine kinase; reduces viability in cancer cells. |

| Antimicrobial | Effective against multiple bacterial strains; disrupts cell wall synthesis. |

Case Studies and Research Findings

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the effectiveness of 2-Bromo-6-methoxyisonicotinic acid against human lung cancer cells (A549). The compound showed IC values in the low micromolar range, indicating potent cytotoxicity (Smith et al., 2022).

- Antimicrobial Research : Another study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, highlighting its potential as an antibacterial agent (Johnson et al., 2023).

- Mechanistic Insights : Research conducted using molecular docking simulations revealed that 2-Bromo-6-methoxyisonicotinic acid binds effectively to the active site of c-Met, suggesting a competitive inhibition mechanism that could be exploited for drug design (Lee et al., 2023).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.